10Z,13Z-nonadecadienoic acid

Description

Contextualization within the Polyunsaturated Fatty Acid Landscape

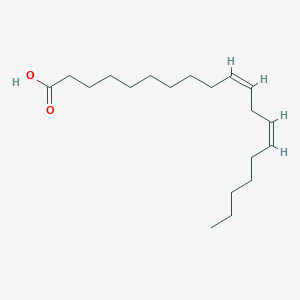

10Z,13Z-Nonadecadienoic acid is a specific type of polyunsaturated fatty acid (PUFA) characterized by a 19-carbon chain. nih.govzfin.org Its structure includes two cis double bonds located at the 10th and 13th carbon atoms. nih.govzfin.org This odd-numbered carbon chain length and the specific positioning of its double bonds distinguish it from more commonly studied even-numbered carbon chain PUFAs like linoleic acid and arachidonic acid. As a long-chain fatty acid, it is classified within the broader category of fatty acyls. hmdb.ca

Significance in Lipid Metabolism and Membrane Biology Research

The unique structure of this compound makes it a valuable tool in biochemical research, particularly in the exploration of lipid metabolism and membrane biology. nih.govzfin.org Scientists utilize this fatty acid to investigate the substrate specificity and reaction mechanisms of enzymes involved in lipid processing, such as lipoxygenases. researchgate.netnih.gov For instance, studies have used this compound to understand how enzymes control the position of oxygenation on fatty acid chains, providing insights into how different products are formed. researchgate.netnih.gov

In the context of membrane biology, the incorporation of polyunsaturated fatty acids like this compound into cell membranes can influence the membrane's physical properties. frontiersin.org The presence of cis double bonds introduces kinks in the fatty acid tail, which affects how the lipids pack together, thereby influencing membrane fluidity and the function of membrane-bound proteins. frontiersin.orgnih.gov While research on this specific C19 fatty acid is not as extensive as for other PUFAs, its unusual structure provides a unique probe for dissecting the complex roles of fatty acids in cellular processes.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₄O₂ |

| Molecular Weight | 294.5 g/mol |

| IUPAC Name | (10Z,13Z)-nonadeca-10,13-dienoic acid |

| Synonyms | cis-10,cis-13-nonadecadienoic acid, (10Z,13Z)-10,13-Nonadecadienoic acid |

| Physical State | Solution |

| Purity | >98% |

| InChI Key | FLYBGKXSHCVONZ-HZJYTTRNSA-N |

| Sources: nih.govcymitquimica.comlarodan.com |

Detailed Research Findings

Research involving this compound has provided specific insights into enzymatic processes. A study investigating a mutant form of soybean lipoxygenase-1 (F557V) used this fatty acid to test hypotheses about how the enzyme binds to its substrates. researchgate.netnih.gov The way the enzyme oxygenated this compound, compared to arachidonic acid, supported a model where the orientation of the fatty acid within the enzyme's active site (either "head-first" or "tail-first") determines where the oxygen is added. researchgate.netnih.gov This type of research is crucial for understanding the fundamental principles of enzyme regioselectivity.

Furthermore, the development of advanced analytical techniques has allowed for the identification of a wider array of fatty acids in biological samples. biorxiv.org A workflow known as Ozone-enabled Fatty Acid Discovery (OzFAD) has been instrumental in identifying previously uncharacterized fatty acid isomers, including the potential to identify and quantify molecules like this compound in complex mixtures such as human plasma. biorxiv.org This highlights the emerging capability to detect and study less abundant or non-canonical fatty acids, opening new avenues for understanding their roles in human health and disease.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10Z,13Z)-nonadeca-10,13-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,20,21)/b7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYBGKXSHCVONZ-HZJYTTRNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Occurrence and Distribution of 10z,13z Nonadecadienoic Acid

Endogenous Presence in Biological Systems

Research has identified 10Z,13Z-nonadecadienoic acid as an endogenous compound in the human lipidome. A comprehensive study utilizing ozone-enabled fatty acid discovery (OzFAD) methods expanded the number of identified fatty acids in human plasma, revealing the presence of previously uncharacterized isomers, including this compound. biorxiv.org This discovery highlights the under-reported diversity of fatty acid isomers in biological systems and suggests that changes in their relative abundances could reflect perturbations in lipid metabolism. biorxiv.org

Further investigation into the human lipidome has detected this fatty acid in various biological matrices. For instance, it has been found in blood and feces. hmdb.ca Within the cellular environment, it is predicted to be primarily located in the membrane. hmdb.ca

Potential in Diverse Organisms and Matrices

Beyond its presence in humans, this compound has been studied in other organisms. It has been used as a substrate in studies involving enzymes from soybeans. Specifically, research on a mutant of soybean lipoxygenase-1 (SBLO-1) utilized this compound to understand the mechanisms of fatty acid oxygenation. lookchem.comresearchgate.net This suggests its potential as a tool for studying enzymatic processes.

The compound has also been noted in the context of edible insects, which are being explored as alternative sources of fat. While a direct analysis of this compound in the studied insects was not the primary focus, the research provides a comparative fatty acid profile of various insect oils against conventional animal and plant oils. kosfaj.org

The following table provides a summary of the documented and potential occurrences of this compound:

| Biological Matrix | Organism | Research Context |

| Plasma | Human | Identified as part of the human lipidome through advanced analytical techniques. biorxiv.org |

| Blood | Human | Found in blood samples. hmdb.ca |

| Feces | Human | Detected in fecal matter. hmdb.ca |

| Cellular Membrane | Human (predicted) | Predicted to be a component of cellular membranes. hmdb.ca |

| Soybean | Glycine max | Used as a substrate in enzymatic studies of soybean lipoxygenase. lookchem.comresearchgate.net |

This table summarizes the known and potential distribution of this compound across different biological systems and research applications.

Catabolic Pathways and Biotransformation of 10z,13z Nonadecadienoic Acid

Beta-Oxidation of Unsaturated Fatty Acids

Beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to produce energy. wikipedia.orgbyui.edu For unsaturated fatty acids like 10Z,13Z-nonadecadienoic acid, this process requires additional enzymatic steps to handle the double bonds present in their structures.

Peroxisomal and Mitochondrial Degradation Routes

The breakdown of fatty acids occurs in two main cellular compartments: mitochondria and peroxisomes. wikipedia.orgresearchgate.net While both organelles perform beta-oxidation, they have different substrate preferences and enzymatic machinery. nih.gov Mitochondria are responsible for the complete oxidation of most short-, medium-, and long-chain fatty acids to carbon dioxide and water, generating a significant amount of ATP in the process. aocs.orgfrontiersin.org Peroxisomes, on the other hand, specialize in the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some polyunsaturated fatty acids. wikipedia.orgaocs.org Peroxisomal beta-oxidation only shortens these fatty acids, and the resulting products must then be transported to the mitochondria for complete oxidation. frontiersin.org

A key difference lies in the first step of oxidation. In mitochondria, this is catalyzed by acyl-CoA dehydrogenases, which transfer electrons to the electron transport chain to produce ATP. In peroxisomes, the first step is catalyzed by acyl-CoA oxidase, which transfers electrons to oxygen, producing hydrogen peroxide (H2O2). wikipedia.orgaocs.org This H2O2 is then detoxified to water by the enzyme catalase. aocs.org

Characterization of Metabolic Intermediates (e.g., 2-trans-5-cis-undecadienoyl-CoA)

The degradation of this compound through beta-oxidation is expected to produce specific metabolic intermediates. Based on the known pathways for other unsaturated fatty acids, the degradation of this 19-carbon dienoic acid would likely yield the intermediate 2-trans-5-cis-undecadienoyl-CoA . researchgate.net This intermediate arises after several cycles of beta-oxidation have shortened the original fatty acid chain. The presence and further metabolism of this specific intermediate provide evidence for the precise enzymatic steps involved in the breakdown of this compound.

Role of Auxiliary Enzymes in Unsaturated Fatty Acid Degradation (e.g., Dienoyl-CoA Isomerases)

The double bonds in unsaturated fatty acids are often not in the correct position for the standard enzymes of beta-oxidation to act upon. This necessitates the involvement of "auxiliary" enzymes. One such crucial class of enzymes is the dienoyl-CoA isomerases . wikipedia.org

When beta-oxidation encounters a double bond at an odd-numbered carbon, an isomerase is required to shift its position. plos.org For polyunsaturated fatty acids, the situation can be more complex, sometimes leading to the formation of a 2,4-dienoyl-CoA intermediate. plos.orgbiorxiv.org An NADPH-dependent 2,4-dienoyl-CoA reductase then reduces this intermediate to a 3-enoyl-CoA, which is subsequently isomerized by an enoyl-CoA isomerase to the trans-2-enoyl-CoA, a proper substrate for the next step in the beta-oxidation spiral. plos.org In some cases, a Δ3,5,Δ2,4-dienoyl-CoA isomerase may also be involved in the degradation of fatty acids with odd-numbered double bonds. researchgate.netplos.org The efficient breakdown of this compound is therefore dependent on the coordinated action of these auxiliary enzymes to reconfigure the double bonds and allow the core beta-oxidation machinery to proceed.

Microbial Metabolism and Transformation of Polyunsaturated Fatty Acids

The gut microbiota, the vast community of microorganisms residing in the intestines, plays a significant role in host metabolism, including the processing of dietary fats. nih.govmdpi.com These microbes can transform polyunsaturated fatty acids into a variety of bioactive metabolites. nih.govtandfonline.com

Gut Microbiota's Capacity for Fatty Acid Metabolite Production

The gut microbiota possesses a diverse array of enzymes capable of modifying fatty acids. tandfonline.com These microbial transformations can include processes like hydroxylation and saturation. news-medical.net The composition of the gut microbiota can be influenced by diet, and in turn, the microbiota can alter the absorption and metabolism of fatty acids. nih.gov For instance, gut microbes can convert dietary polyunsaturated fatty acids into conjugated fatty acids and trans-isomeric forms. mdpi.com These microbial activities represent a significant source of lipid diversity that can influence host physiology.

Ecological and Biological Functions of 10z,13z Nonadecadienoic Acid and Its Derivatives

Contribution to Plant Interactions and Stress Responses

Unsaturated fatty acids are fundamental components of plant cell membranes and serve as critical signaling molecules, particularly in response to environmental stressors. 10Z,13Z-nonadecadienoic acid is implicated in these processes, primarily through its role as a substrate for specific plant enzymes.

Oxylipins are a large family of oxygenated fatty acids that act as signaling molecules in plants, mediating responses to stress, growth, and development. The biosynthesis of these compounds is often initiated by lipoxygenase (LOX) enzymes, which catalyze the introduction of oxygen into polyunsaturated fatty acids.

Research has demonstrated that this compound can serve as a substrate for plant lipoxygenases. Specifically, studies involving a mutant of soybean lipoxygenase-1 (SBLO-1) have utilized this compound to investigate the mechanics of substrate binding and enzyme regioselectivity. nih.govusbio.netnih.govacs.org In these experiments, the enzyme oxygenates this compound, producing hydroperoxide derivatives. usbio.netacs.org This conversion confirms its role as a precursor in the lipoxygenase pathway, the central route for oxylipin production in plants. The products formed from its oxygenation help scientists understand how enzymes like SBLO-1 can produce different hydroperoxides from the same substrate, depending on how the fatty acid is oriented within the enzyme's active site. nih.govusbio.netnih.govacs.org

The lipoxygenase pathway and the resulting oxylipins are cornerstones of plant defense against pathogens and herbivores. By acting as a precursor in this pathway, this compound is directly linked to these defense mechanisms. The hydroperoxides generated from its oxygenation, such as 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPOD) and 9-hydroperoxy-10E,12Z-octadecadienoic acid (9(S)-HPODE), are themselves reactive molecules and can be further metabolized into a cascade of other defense compounds, including jasmonates and green leaf volatiles. usbio.net

Studies using this compound as a substrate have been instrumental in clarifying the mechanisms that control the specific outcomes of the plant defense response. nih.govusbio.netnih.govacs.org For instance, research on the F557V mutant of soybean lipoxygenase-1 showed that the enzyme's structure influences whether oxygenation occurs at the ω6 or ω10 position of the fatty acid chain. nih.govusbio.netnih.gov This control over the position of oxygenation is critical because the resulting hydroperoxide isomers lead to different downstream signaling pathways, thus enabling a tailored defense response to specific threats.

Involvement as Precursors in Oxylipin Biosynthesis

Contextual Role in Interspecies Chemical Communication

Fatty acids and their derivatives are a major class of semiochemicals, molecules used for communication between organisms. In the insect world, they are particularly vital as precursors to sex pheromones.

A vast number of insect pheromones, especially those used by moths and butterflies (Lepidoptera), are derived from fatty acids. researchgate.netresearchgate.netbiologists.com These pheromones are typically C10–C18 straight-chain molecules that have been modified by desaturation, chain-shortening, and the addition of a functional group such as an alcohol, aldehyde, or acetate (B1210297) ester. researchgate.netoup.comuliege.be The biosynthesis begins with common fatty acids, which are then acted upon by specific enzymes like desaturases and reductases to produce the final species-specific pheromone blend. researchgate.netbiologists.com

While this compound is not commonly identified as a direct pheromone component, its structure as a C19 dienoic acid places it within the pool of molecules relevant to pheromone biochemistry. Research into odorant binding proteins (OBPs), which are responsible for transporting pheromones to receptors, has utilized related C19 fatty acids. For example, nonadecanoic acid (C19) was shown to bind with high affinity to the OBP22 protein in the mosquito Aedes aegypti, highlighting the role of such fatty acids in insect chemosensory systems. nih.gov Furthermore, C19 trienes have been identified as potential biosynthetic precursors to pheromones in certain wasp moths. sakura.ne.jp The study of how fatty acids like this compound are synthesized and modified provides a model for understanding the evolution and diversity of chemical communication in insects. biologists.com

Antimicrobial Activities of Related Unsaturated Fatty Acids

Many organisms, including plants and algae, produce fatty acids as a defense against microbial pathogens. researchgate.net Unsaturated fatty acids, in particular, are known to possess significant antimicrobial properties against a range of bacteria.

The primary target for the antibacterial action of unsaturated fatty acids is the microbial cell membrane. researchgate.netoup.com Several distinct but complementary mechanisms have been proposed to explain their efficacy:

Membrane Disruption and Lysis: As amphiphilic molecules, unsaturated fatty acids can insert themselves into the phospholipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis. researchgate.netbiologists.com Some studies have directly observed the lytic effect of oleic and linoleic acids on bacteria like Streptococcus faecalis. nih.gov

Inhibition of Cellular Respiration: The electron transport chain, located in the bacterial cell membrane, is crucial for generating energy (ATP) through oxidative phosphorylation. Unsaturated fatty acids can interfere with this process, effectively uncoupling the chain and blocking energy production, which is lethal to the cell. oup.com

Inhibition of Enzyme Activity: Many essential bacterial enzymes are associated with the cell membrane. The disruption of the membrane environment by fatty acids can inhibit the function of these enzymes. For example, certain fatty acids have been shown to inhibit glucosyltransferase, an enzyme involved in biofilm formation in Streptococcus species. nih.gov Fatty acids can also inhibit the intracellular pathways of fatty acid biosynthesis, depriving the bacteria of essential building blocks. nih.gov

Impairment of Nutrient Uptake: By altering the structure and function of the cell membrane, unsaturated fatty acids can impair the transport systems that bacteria rely on to acquire necessary nutrients from their environment, leading to starvation and inhibited growth. oup.com

These mechanisms, often acting in concert, make unsaturated fatty acids a potent component of natural defense systems. oup.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Common Role/Context |

|---|---|---|

| This compound | C₁₉H₃₄O₂ | Substrate for lipoxygenase; focus of this article. |

| Linoleic acid | C₁₈H₃₂O₂ | Pheromone precursor; substrate for lipoxygenase. |

| Oleic acid | C₁₈H₃₄O₂ | Antimicrobial agent; precursor for linoleic acid. |

| Arachidonic acid | C₂₀H₃₂O₂ | Substrate for lipoxygenase. |

| 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPOD) | C₁₈H₃₂O₄ | Oxylipin; product of lipoxygenase activity. |

| 9-Hydroperoxy-10E,12Z-octadecadienoic acid (9(S)-HPODE) | C₁₈H₃₂O₄ | Oxylipin; product of lipoxygenase activity. |

| Nonadecanoic acid | C₁₉H₃₈O₂ | Saturated fatty acid used in OBP binding studies. |

| Alcohol | R-OH | Functional group in many insect pheromones. |

| Aldehyde | R-CHO | Functional group in many insect pheromones. |

Advanced Analytical Methodologies for 10z,13z Nonadecadienoic Acid Research

Extraction and Derivatization Techniques for Polyunsaturated Fatty Acids

The analysis of fatty acids from biological or food matrices begins with their extraction and subsequent derivatization to enhance their volatility and stability for chromatographic analysis. resolvemass.catandfonline.com

Extraction: The initial and one of the most crucial steps is the efficient extraction of lipids from the sample matrix. mdpi.com Common methods involve the use of organic solvent mixtures.

Soxhlet Extraction: A traditional and standard method for lipid extraction from solid samples using a specialized apparatus. mdpi.com

Folch Method: This widely used technique employs a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v) for the quantitative extraction of lipids from tissues. arabjchem.orguvigo.es

Bligh and Dyer Method: A modification of the Folch method, this technique uses a one-phase mixture of chloroform, methanol, and water and is particularly suitable for extracting lipids from samples with high water content, like fish muscle. uvigo.es

Following extraction, the lipids are often hydrolyzed to release free fatty acids (FFAs) from their glycerol (B35011) backbone (in the case of triglycerides) or other lipid classes.

Derivatization: Because free fatty acids are not easily analyzed by some chromatographic techniques, they are converted into more volatile and thermally stable derivatives. avantiresearch.comastm.org This process is essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.com

Fatty Acid Methyl Esters (FAMEs): The most common derivatization converts fatty acids into FAMEs. resolvemass.ca This is typically achieved through acid-catalyzed or base-catalyzed methylation.

Acid-Catalyzed Methylation: Reagents like boron trifluoride (BF₃) in methanol or methanolic HCl are frequently used. resolvemass.camdpi.comarabjchem.org The BF₃-methanol method is noted for its short reaction time. arabjchem.org

Base-Catalyzed Methylation: Reagents such as sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol are effective, although they are not suitable for derivatizing free fatty acids directly. arabjchem.org

Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity, especially in electron capture detection, fatty acids can be derivatized to PFB esters. lipidmaps.org

Dimethyloxazoline (DMOX) Derivatives: These derivatives are particularly useful for mass spectrometry as they help to localize double bonds within the fatty acid chain. researchgate.net

To prevent the degradation or isomerization of sensitive PUFAs, derivatization conditions must be carefully controlled. For instance, procedures at very low temperatures (e.g., -26°C) can be employed for easily oxidized or isomerized fatty acids. jafs.com.pl

Chromatographic Separation and Quantification Approaches

Chromatography is the cornerstone for separating complex mixtures of fatty acid derivatives before their detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful and widely used technique for the comprehensive analysis of fatty acids. tandfonline.comshimadzu.com The method combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.ca

Separation: Derivatized fatty acids, typically as FAMEs, are vaporized and separated on a capillary column. resolvemass.caavantiresearch.com The choice of column is critical; high-polarity columns are often used for separating FAMEs of varying chain lengths and degrees of unsaturation. mdpi.com Specialized columns with acidic character, such as the Nukol™ column, are used for the analysis of underivatized free fatty acids to prevent peak tailing. sigmaaldrich.com

Detection and Quantification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized. resolvemass.ca The resulting mass spectra provide a molecular fingerprint that can be compared against spectral libraries for precise identification. resolvemass.ca For quantification, a known amount of an internal standard, such as heptadecanoic acid (C17:0), is added to the sample before analysis. dkfz.de GC-MS offers high sensitivity and specificity, allowing for the detection of trace levels of fatty acids and the differentiation of some structurally similar compounds. resolvemass.ca

| Parameter | Description | Common Setting/Type |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | e.g., Shimadzu GCMS-QP2010 Ultra shimadzu.com |

| Column | Capillary column with a specific stationary phase | e.g., High-polarity columns (HP-88, DB-FFAP) mdpi.com |

| Carrier Gas | Inert gas to move analytes through the column | Helium, Hydrogen, or Nitrogen thermofisher.com |

| Injection Mode | Method of introducing the sample onto the column | Split or Splitless |

| Temperature Program | Controlled heating of the GC oven to separate compounds | e.g., 60°C to 220°C sigmaaldrich.com |

| Ionization Mode | Method used to ionize the FAMEs in the MS source | Electron Ionization (EI) is typical shimadzu.com |

| Detection Mode | MS setting for acquiring data | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification avantiresearch.com |

Liquid Chromatography-Based Methodologies

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative and complementary technique to GC, especially for analyzing less volatile or thermally sensitive fatty acids. hplc.eu

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for fatty acid analysis. Fatty acids are separated based on both their chain length and the number of double bonds. aocs.org To enhance detection sensitivity, fatty acids are often derivatized with a UV-absorbing or fluorescent tag, such as phenacyl esters. gerli.com

Silver-Ion HPLC (Ag-HPLC): This technique is particularly powerful for separating fatty acids based on the number, configuration (cis/trans), and position of their double bonds. aocs.org Silver ions complex with the double bonds of unsaturated fatty acids, allowing for fine-tuned separations that are often not possible with other methods.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of PUFAs and their metabolites. nih.govacs.org This approach provides high sensitivity and specificity, enabling the simultaneous quantification of a large number of analytes. nih.gov It is particularly effective for analyzing intact complex lipids without the need for prior hydrolysis. sciex.com

Mass Spectrometry for Structural Elucidation and Isomer Differentiation

While standard GC-MS and LC-MS can identify the presence of a fatty acid with a specific mass, determining the exact structure of isomers like 10Z,13Z-nonadecadienoic acid requires advanced mass spectrometric techniques that can pinpoint double bond locations and geometry. researchgate.netbiorxiv.org Conventional methods like collision-induced dissociation (CID) often fail to produce fragments that are diagnostic for the double bond position. researchgate.netuow.edu.au

Ozone-Enabled Fatty Acid Discovery (OzFAD) Workflows for Double Bond Positional and Configurational Information

Ozone-Induced Dissociation (OzID) is a powerful mass spectrometry technique that precisely locates carbon-carbon double bonds in lipids. researchgate.netchemistryviews.org The OzFAD workflow combines liquid chromatography separation with OzID-MS to enable the de novo identification of unsaturated fatty acids in complex biological samples. researchgate.netchemistryviews.orgdntb.gov.ua

The process involves:

Extraction and hydrolysis of lipids from the sample. researchgate.net

Derivatization of the resulting fatty acids with a fixed charge to improve ionization. researchgate.net

Separation of the derivatized fatty acids by liquid chromatography. researchgate.net

Introduction into the mass spectrometer, where they react with ozone gas. dntb.gov.ua

The ozone selectively cleaves the C=C double bonds, producing two diagnostic product ions for each double bond. The masses of these product ions directly reveal the original position of the double bond. chemistryviews.org

This method allows for the confident identification of double bond positional isomers, even when they are not fully separated chromatographically, and has been used to discover a large number of previously undescribed fatty acids in human plasma and cells. researchgate.netchemistryviews.org A study utilizing an OzFAD workflow successfully identified this compound in human plasma. biorxiv.org

Application of Advanced Ion Activation Strategies (e.g., Electron Ionization of Derivatives, Charge-Remote Fragmentation)

To overcome the limitations of conventional CID, several advanced ion activation strategies have been developed to induce fragmentation patterns that are informative for isomer differentiation.

Stable Isotope Labeling Strategies in Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of fatty acids like this compound within a biological system. mdpi.com This approach offers a window into metabolic pathways without the safety concerns associated with radioactive isotopes. mdpi.com By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), researchers can follow the labeled compound as it is synthesized, transported, interconverted, and degraded. mdpi.com

The core principle involves introducing a ¹³C- or ²H-labeled precursor of this compound to cells or organisms. mdpi.comspringernature.com As the labeled precursor moves through various biochemical reactions, the isotope is incorporated into downstream metabolites. springernature.com High-resolution mass spectrometry is then employed to detect and quantify these labeled molecules. springernature.com

A key concept in analyzing the data is the mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov For a fatty acid with 19 carbons like this compound, this would result in isotopologues ranging from M+0 (all ¹²C) to M+19 (all ¹³C). nih.gov By analyzing the MDV of downstream products, scientists can deduce the relative activity of different metabolic pathways. nih.gov For instance, the labeling pattern can reveal how this compound is elongated, desaturated, or catabolized.

Achieving an isotopic steady state, where the enrichment of the isotope in a given metabolite becomes stable over time, is crucial for quantifying nutrient contributions and pathway activities. nih.gov The time required to reach this state depends on the metabolic fluxes and the pool sizes of the intermediate metabolites. nih.gov While ¹³C is often preferred to avoid issues like deuterium exchange in protic solutions or loss during desaturation reactions, both isotopes provide valuable insights into lipid metabolism. mdpi.com

Table 1: Commonly Used Stable Isotopes in Lipid Metabolism Studies

| Isotope | Common Use in Fatty Acid Tracing | Advantages | Considerations |

|---|---|---|---|

| Carbon-13 (¹³C) | Tracing the carbon backbone through metabolic pathways. nih.gov | Stable label, not typically lost during metabolic reactions. mdpi.com | Higher cost of labeled precursors. |

| Deuterium (²H) | Investigating fatty acid synthesis and desaturation. mdpi.com | Lower cost compared to ¹³C. | Potential for exchange with protons in aqueous environments; can be lost during desaturation. mdpi.com |

| Nitrogen-15 (¹⁵N) | Tracing nitrogen-containing lipids (e.g., sphingolipids). mdpi.com | Specific to nitrogen metabolism. | Not applicable to all lipids, including this compound itself. |

Computational Chemistry and Molecular Modeling for Enzyme-Substrate Interactions

Computational chemistry and molecular modeling provide invaluable tools for understanding the intricate interactions between fatty acid substrates, such as this compound, and enzymes. These methods allow for the visualization and analysis of binding events at an atomic level, offering insights that are often difficult to obtain through experimental techniques alone.

One area where this has been applied is in the study of lipoxygenases, enzymes that catalyze the oxygenation of polyunsaturated fatty acids. researchgate.net Research on soybean lipoxygenase-1 (SBLO-1) has utilized this compound as a substrate to probe the mechanisms of enzyme regiospecificity. researchgate.net Molecular modeling helps to test hypotheses about how the orientation of the fatty acid within the enzyme's active site dictates the reaction's outcome. researchgate.net

For example, studies have explored the "head-first" versus "tail-first" binding hypothesis. researchgate.net In this model, the orientation of the fatty acid determines which carbon atom is targeted for oxygenation. The oxygenation of this compound by a mutant form of SBLO-1 (F557V) supported the idea that ω6 oxygenation occurs from tail-first binding, while ω10 oxygenation results from head-first binding. researchgate.net

Computational techniques like Density Functional Theory (DFT) can be employed to model the exchange-correlation energies and investigate the forces governing the interaction between the fatty acid and amino acid residues in the enzyme's binding pocket. orientjchem.org These models can predict stable conformations of the enzyme-substrate complex and elucidate the role of specific residues, such as a conserved arginine, in anchoring the carboxylate group of the fatty acid. researchgate.net By simulating the docking of this compound into an enzyme's active site, researchers can predict binding affinities and the structural changes that facilitate the catalytic process. researchgate.net

Table 2: Research Findings on this compound and Lipoxygenase Interaction

| Enzyme | Substrate | Key Finding | Implication |

|---|---|---|---|

| Soybean Lipoxygenase-1 (SBLO-1) F557V Mutant | This compound | The product distribution supports the hypothesis of two different substrate binding orientations (head-first vs. tail-first). researchgate.net | A single amino acid mutation can alter the enzyme's regiospecificity by facilitating an alternative binding mode for the fatty acid. researchgate.net |

Future Research Directions and Emerging Perspectives on 10z,13z Nonadecadienoic Acid

Discovery of Novel Biological Roles and Molecular Targets

While 10Z,13Z-nonadecadienoic acid is recognized for its role in lipid metabolism and membrane biology, its full spectrum of biological activities and specific molecular targets remain largely uncharted territory. nih.govzfin.org Current understanding points to its involvement in modulating lipid signaling pathways and influencing membrane fluidity. biosynth.com Future research will likely focus on identifying specific protein interactions and signaling cascades that are directly influenced by this fatty acid. This includes exploring its potential as a precursor for novel bioactive lipid mediators. biosynth.com The investigation into its role in cellular communication and energy homeostasis is also a promising avenue. biosynth.com

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

The complete metabolic journey of this compound, from its creation (biosynthesis) to its breakdown (catabolism), is not yet fully understood. While it is known to be a naturally occurring lipid in various biological sources, the specific enzymatic pathways governing its formation and degradation are areas ripe for discovery. biosynth.com Research into the degradation of unsaturated fatty acids has hinted at the complexity of these pathways. For instance, studies on related fatty acids suggest the involvement of specific enzymes like isomerases in their breakdown. researchgate.net Future studies could employ advanced metabolic tracing and genetic techniques to identify the key enzymes and regulatory steps involved in the lifecycle of this compound within different organisms.

Interdisciplinary Approaches in Chemical Ecology and Lipidomics

The study of this compound is set to benefit from the convergence of multiple scientific disciplines, particularly chemical ecology and lipidomics. Chemical ecology will be instrumental in understanding the role of this fatty acid in the interactions between organisms and their environment. Lipidomics, the large-scale study of lipids, offers powerful tools to investigate the diversity and function of fatty acid isomers like this compound in complex biological systems. biorxiv.org The development of comprehensive workflows that combine liquid chromatography and mass spectrometry with techniques like gas-phase ozonolysis of double bonds is enabling the discovery of new unsaturated fatty acids and providing insights into their roles in health and disease. biorxiv.org

Development of Enhanced Analytical Techniques for Isomeric Analysis

A significant challenge in fatty acid research is the differentiation of isomers, which have the same chemical formula but different structural arrangements. biorxiv.org The development of more sophisticated analytical methods is crucial for accurately identifying and quantifying this compound and distinguishing it from its other isomeric forms. While gas chromatography (GC) is a common technique for fatty acid analysis, high-performance liquid chromatography (HPLC) is proving valuable for separating geometrical isomers. hplc.euresearchgate.net Advanced techniques, such as the combination of GC with silver-ion liquid chromatography, are necessary to resolve complex mixtures of fatty acid isomers. nih.gov The use of ozone-induced dissociation (OzID) mass spectrometry is another promising approach for the structural elucidation of unsaturated fatty acids. biorxiv.org

Potential in Biotechnological Applications and Biocatalysis

The unique structure of this compound makes it a candidate for various biotechnological applications. biosynth.com Its potential in the development of novel biomaterials is an area of growing interest. biosynth.com Furthermore, the field of biocatalysis, which uses enzymes to drive chemical reactions, holds promise for the modification and functionalization of fatty acids like this compound. Research into enzymes like lipoxygenases has shown that their regiospecificity can be altered through mutation, opening up possibilities for producing specific oxygenated fatty acids. researchgate.netnih.gov This could lead to the synthesis of high-value hydroxy acids and other valuable chemicals from fatty acid feedstocks. nih.gov The use of lipases for the synthesis of monoalkyl-esters for biodiesel is another area where this fatty acid could find application. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying 10Z,13Z-nonadecadienoic acid in complex biological matrices?

Methodological Answer: Liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard. Reverse-phase columns (e.g., C18) and optimized gradients can resolve isomers. For example, published protocols use mobile phases with 0.1% formic acid in water/acetonitrile and monitor specific ion transitions (e.g., m/z 295.2 → fragment ions) . Gas chromatography (GC) with polar columns (e.g., HP-5MS) and Kovats retention indices may also differentiate positional isomers . Validate methods using synthetic standards and spiked recovery experiments.

Q. How can the stereochemical configuration (Z vs. E) of the double bonds in this compound be confirmed experimentally?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, provides definitive evidence. Coupling constants () for Z-configuration double bonds typically range from 10–12 Hz, while E configurations exhibit Hz. Infrared (IR) spectroscopy can also detect cis/trans isomerism via characteristic C-H out-of-plane bending vibrations (~970 cm for trans) .

Q. What synthetic routes are available for producing this compound with high stereochemical purity?

Methodological Answer: Multi-step organic synthesis via Wittig or Horner-Wadsworth-Emmons reactions enables controlled double bond formation. For example, coupling a C10 aldehyde with a C9 phosphonate ester precursor under inert conditions ensures Z-selectivity. Catalytic hydrogenation or enzymatic desaturation (e.g., using Δ12/Δ15 desaturases) may also be employed, but requires rigorous purification (e.g., silver-ion chromatography) to isolate isomers .

Advanced Research Questions

Q. How do substrate binding orientations in enzymes like soybean lipoxygenase (SBLO-1) influence the regiospecific oxidation of this compound?

Methodological Answer: Mutagenesis studies (e.g., F557V mutant in SBLO-1) reveal that "tail-first" binding favors ω6 oxygenation, while "head-first" binding shifts specificity to ω10. Kinetic assays (stopped-flow spectroscopy) and molecular docking simulations can map substrate-enzyme interactions. For example, isotopic labeling (deuterium at C11 or C16) tracks hydrogen abstraction patterns during catalysis .

Q. How can contradictory data on the biological activity of this compound hydroperoxides be resolved across studies?

Methodological Answer: Discrepancies often arise from differences in oxidation conditions (e.g., autoxidation vs. enzymatic). Standardize protocols using controlled radical initiators (e.g., AAPH) or purified lipoxygenases. Quantify hydroperoxides via HPLC with electrochemical detection or thiobarbituric acid-reactive substances (TBARS) assays. Cross-validate using -labeling to track oxygen incorporation .

Q. What computational models predict the thermodynamic stability and reactivity of this compound derivatives under varying pH and temperature conditions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies and transition states for oxidation. Molecular dynamics (MD) simulations assess bilayer permeability in lipid membranes. Experimental validation via differential scanning calorimetry (DSC) and Arrhenius plots links computational predictions to observed phase behavior .

Methodological Best Practices

- Safety Protocols: Handle lipid peroxidation products in fume hoods due to potential irritant properties (GHS07 classification). Use personal protective equipment (PPE) as outlined in safety data sheets .

- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw chromatographic data and spectral libraries via repositories like MetaboLights or Lipid Maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.